molecular formula C6H8N4 B1352414 N'-aminopyridine-4-carboximidamide CAS No. 89830-71-7

N'-aminopyridine-4-carboximidamide

Cat. No.: B1352414
CAS No.: 89830-71-7
M. Wt: 136.15 g/mol
InChI Key: SMBOKVZNCISDCP-UHFFFAOYSA-N
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Description

N’-aminopyridine-4-carboximidamide is a chemical compound that belongs to the class of aminopyridines It is characterized by the presence of an amino group attached to the pyridine ring and a carboximidamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-aminopyridine-4-carboximidamide can be achieved through several methods. One common approach involves the reaction of pyridinecarboximidamide with an appropriate amine under controlled conditions. For example, the reaction of pyridinecarboximidamide with sodium amide in N,N-dimethylaniline at elevated temperatures can yield the desired product . Another method involves the use of pyridineamidoxime, which undergoes a series of reactions to form N’-aminopyridine-4-carboximidamide .

Industrial Production Methods

Industrial production of N’-aminopyridine-4-carboximidamide typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in a form suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

N’-aminopyridine-4-carboximidamide undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the functional groups present in the compound.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridinecarboxylic acids, while reduction can produce corresponding amines or alcohols. Substitution reactions can lead to various substituted pyridine derivatives .

Mechanism of Action

The mechanism of action of N’-aminopyridine-4-carboximidamide involves its interaction with specific molecular targets and pathways. For instance, it can act as a potassium channel blocker, affecting the flow of ions across cell membranes. This action can influence various physiological processes, such as nerve signal transmission and muscle contraction . The compound’s ability to modulate these pathways makes it a valuable tool in both research and therapeutic applications .

Properties

IUPAC Name

N'-aminopyridine-4-carboximidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N4/c7-6(10-8)5-1-3-9-4-2-5/h1-4H,8H2,(H2,7,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMBOKVZNCISDCP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1C(=NN)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10409025
Record name N'-aminopyridine-4-carboximidamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10409025
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

136.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89830-71-7
Record name N'-aminopyridine-4-carboximidamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10409025
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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